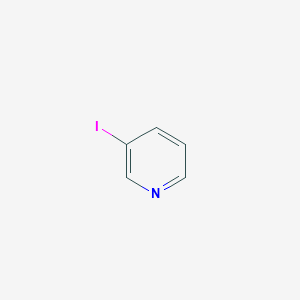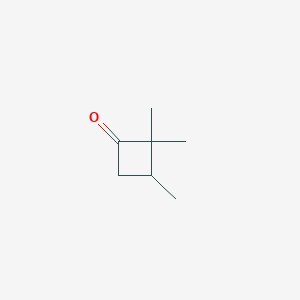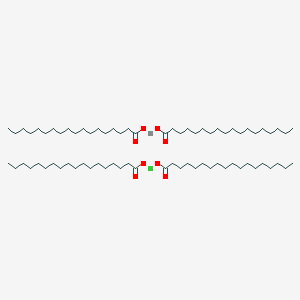
Octadecanoic acid, barium cadmium salt (4:1:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stearate barium cadmium (SBC) is a complex compound that is composed of octadecanoic acid, barium, and cadmium in a ratio of 4:1:1. This chemical compound is widely used in scientific research for its various applications in biochemistry and physiology. SBC is known to have a wide range of effects on biological systems, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
Octadecanoic acid, barium cadmium salt (4:1:1) has a wide range of applications in scientific research. It is commonly used as a surfactant in the preparation of lipid nanoparticles and liposomes. Octadecanoic acid, barium cadmium salt (4:1:1) is also used as a stabilizer for emulsions and suspensions. In addition, Octadecanoic acid, barium cadmium salt (4:1:1) is used as a lubricant in the preparation of tablets and capsules. Octadecanoic acid, barium cadmium salt (4:1:1) has also been used in the synthesis of metal-organic frameworks (MOFs) and as a precursor for the preparation of cadmium sulfide nanoparticles.
Mecanismo De Acción
The mechanism of action of Octadecanoic acid, barium cadmium salt (4:1:1) is not fully understood. However, it is known to interact with biological membranes and alter their properties. Octadecanoic acid, barium cadmium salt (4:1:1) has been shown to increase the fluidity of lipid bilayers and decrease the packing density of lipids. This can lead to changes in membrane permeability and ion transport. Octadecanoic acid, barium cadmium salt (4:1:1) has also been shown to interact with proteins and alter their conformation and activity.
Efectos Bioquímicos Y Fisiológicos
Octadecanoic acid, barium cadmium salt (4:1:1) has been shown to have a wide range of biochemical and physiological effects. It has been shown to affect the activity of enzymes, alter the lipid composition of membranes, and modulate ion transport. Octadecanoic acid, barium cadmium salt (4:1:1) has also been shown to affect the structure and function of proteins. In addition, Octadecanoic acid, barium cadmium salt (4:1:1) has been shown to have antioxidant and antimicrobial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octadecanoic acid, barium cadmium salt (4:1:1) has several advantages for use in lab experiments. It is a stable and readily available compound that can be easily synthesized. Octadecanoic acid, barium cadmium salt (4:1:1) is also relatively inexpensive compared to other surfactants and stabilizers. However, Octadecanoic acid, barium cadmium salt (4:1:1) has some limitations. It can be toxic to cells at high concentrations, and its effects on biological systems can be unpredictable. Octadecanoic acid, barium cadmium salt (4:1:1) can also interfere with certain analytical techniques, such as mass spectrometry.
Direcciones Futuras
There are several future directions for research on Octadecanoic acid, barium cadmium salt (4:1:1). One area of research is the development of new synthesis methods for Octadecanoic acid, barium cadmium salt (4:1:1) that can improve its purity and yield. Another area of research is the study of the effects of Octadecanoic acid, barium cadmium salt (4:1:1) on specific biological systems, such as the nervous system and the immune system. Additionally, the use of Octadecanoic acid, barium cadmium salt (4:1:1) in the preparation of novel drug delivery systems is an area of active research. Finally, the development of new analytical techniques for the detection and quantification of Octadecanoic acid, barium cadmium salt (4:1:1) in biological samples is an important area of research.
Conclusion:
Stearate barium cadmium (Octadecanoic acid, barium cadmium salt (4:1:1)) is a complex compound that has a wide range of applications in scientific research. Its mechanism of action and biochemical and physiological effects have been extensively studied. Octadecanoic acid, barium cadmium salt (4:1:1) has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on Octadecanoic acid, barium cadmium salt (4:1:1), including the development of new synthesis methods, the study of its effects on specific biological systems, and the development of new analytical techniques.
Métodos De Síntesis
The synthesis of Octadecanoic acid, barium cadmium salt (4:1:1) involves the reaction of octadecanoic acid, barium hydroxide, and cadmium chloride in a specific ratio. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product. The purity and yield of the final product depend on the quality of the starting materials and the reaction conditions.
Propiedades
Número CAS |
1191-79-3 |
|---|---|
Nombre del producto |
Octadecanoic acid, barium cadmium salt (4:1:1) |
Fórmula molecular |
C72H140BaCdO8 |
Peso molecular |
1383.6 g/mol |
Nombre IUPAC |
barium(2+);cadmium(2+);octadecanoate |
InChI |
InChI=1S/4C18H36O2.Ba.Cd/c4*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h4*2-17H2,1H3,(H,19,20);;/q;;;;2*+2/p-4 |
Clave InChI |
RGWMBYHTBXZOTN-UHFFFAOYSA-J |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Cd+2].[Ba+2] |
Otros números CAS |
1191-79-3 |
Pictogramas |
Acute Toxic; Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



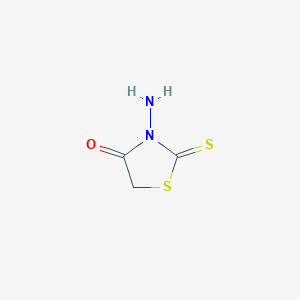
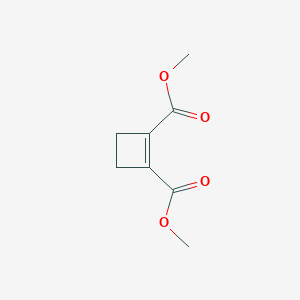

![3,9-Bis(1,1-dimethyl-2-hydroxyethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B74068.png)
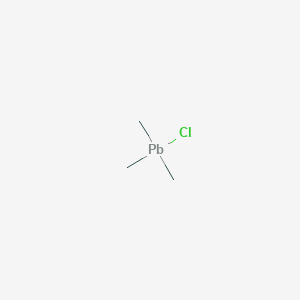
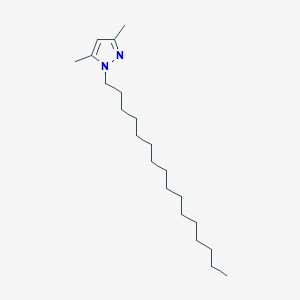
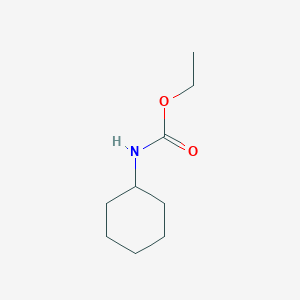
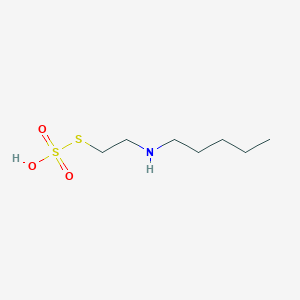
![8-Benzyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B74075.png)



